molecular formula C25H25BrN2OS B5063038 4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide

4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5063038
M. Wt: 481.4 g/mol
InChI Key: KXOIBAWTUGFEOS-UHFFFAOYSA-N
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Description

4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 2-aminothiazole and various substituted benzaldehydes. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to its specific combination of functional groups and its potential for a wide range of applications. Its structural features allow it to interact with various molecular targets, making it a versatile compound for scientific research .

Properties

IUPAC Name

4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2OS.BrH/c1-18(2)16-19-8-10-20(11-9-19)24-17-29-25(27-24)26-21-12-14-23(15-13-21)28-22-6-4-3-5-7-22;/h3-15,17-18H,16H2,1-2H3,(H,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOIBAWTUGFEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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